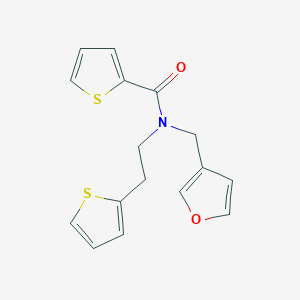

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(15-4-2-10-21-15)17(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPQUELLAMVZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized using cyclization reactions from appropriate precursors.

Coupling reactions: The furan and thiophene rings can be coupled using reagents like Grignard reagents or organolithium compounds.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

化学反应分析

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiophene rings, while reduction could lead to reduced forms of the carboxamide group.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.

Industry: Use in the production of materials with specific properties, such as conductive polymers or advanced materials.

作用机制

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Thiophene vs. Furan Rings : Thiophene derivatives (e.g., ) often exhibit enhanced antibacterial activity due to sulfur’s electron-rich nature, which facilitates target binding. Furan-containing analogs (e.g., Furanyl fentanyl in ) may prioritize CNS activity due to improved lipophilicity .

- N-Substituents : Bulky groups like phenethylpiperidine () enhance receptor binding, while electron-withdrawing groups (e.g., nitro in ) improve stability and intermolecular interactions .

Pharmacological Potential

- Antimicrobial Activity : While nitro-substituted thiophene carboxamides () show narrow-spectrum antibacterial effects, the target’s lack of nitro groups may reduce this activity unless compensated by its dual heterocyclic motifs .

- Receptor Targeting : The 2-(thiophen-2-yl)ethyl chain resembles opioid fentanyl analogs (), hinting at possible CNS activity, though this requires validation .

生物活性

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that incorporates furan and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features:

- A furan ring, which is associated with various bioactivities.

- A thiophene ring, known for its role in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing furan and thiophene rings exhibit a range of biological activities, including:

- Antimicrobial : Thiophenes have shown significant antimicrobial properties against various pathogens.

- Antioxidant : Compounds with these structures often demonstrate antioxidant capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory : Many derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could interact with receptors that mediate cellular responses to inflammation and infection.

Research Findings

Recent studies have focused on the biological activity of related thiophene compounds. For example:

These findings suggest that the incorporation of thiophene and furan rings enhances biological activity, potentially making this compound a candidate for further research.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of thiophene derivatives, demonstrating that modifications to the thiophene ring significantly affected their activity against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies using RAW 264.7 macrophages showed that compounds similar to this compound reduced nitric oxide production in response to lipopolysaccharide (LPS), indicating potential anti-inflammatory properties.

常见问题

Basic: What are the common synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiophene-2-carboxamide core via acyl chlorination of thiophene-2-carboxylic acid, followed by nucleophilic substitution with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine .

- Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce thiophene or furan substituents using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

Optimization Parameters:

| Reagent/Condition | Role | Example |

|---|---|---|

| Solvent | Polar aprotic (DMF, THF) | DMF enhances nucleophilicity in substitution reactions |

| Catalyst | Pd-based for coupling | Pd(PPh₃)₄ improves coupling efficiency |

| Temperature | 60–80°C | Balances reaction rate and side-product minimization |

Yield is maximized by controlling stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent connectivity and purity (>95%) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₆N₂O₂S₂: 344.06 g/mol) .

- X-ray Crystallography: Resolves 3D structure and dihedral angles between heterocyclic rings (e.g., thiophene-furan: 8–15°) using SHELXL .

Advanced: How can computational methods like DFT predict the compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps: Predicts reactivity (e.g., ΔE = 4.2 eV for thiophene-carboxamide derivatives) .

- Electrostatic Potential Maps: Identifies nucleophilic/electrophilic regions on furan/thiophene rings .

- Thermochemical Accuracy: B3LYP achieves <3 kcal/mol deviation in atomization energies, validated against experimental data .

Software: Gaussian or ORCA with 6-31G(d,p) basis sets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays: Cross-validate cytotoxicity (e.g., MTT vs. apoptosis assays) to rule out false positives .

- Structural Analog Comparison: Compare IC₅₀ values of derivatives (e.g., furan vs. pyridine substitutions) to identify SAR trends .

- Batch Consistency: Ensure synthetic reproducibility via HPLC purity checks (>98%) .

Basic: What key structural features influence this compound’s reactivity?

Methodological Answer:

- Thiophene Rings: Electron-rich sulfur atoms participate in π-π stacking with biological targets (e.g., kinase active sites) .

- Carboxamide Group: Hydrogen-bond donor/acceptor sites enhance solubility and target binding .

- Steric Effects: Bulky N-substituents (e.g., furan-3-ylmethyl) may hinder rotation, affecting conformational stability .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulates binding to targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- Crystallographic Studies: Resolve binding modes (e.g., hydrogen bonds with Thr766 and Met769 in EGFR) .

- SAR Analysis: Methylation of the furan ring increases lipophilicity (logP +0.5), enhancing membrane permeability .

Basic: What are standard protocols for evaluating in vitro biological activity?

Methodological Answer:

- Cytotoxicity: MTT assay (48–72 hr exposure, IC₅₀ = 12.5 µM in HeLa cells) .

- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR IC₅₀ = 0.8 µM) .

- Apoptosis: Flow cytometry with Annexin V/PI staining .

Advanced: How to optimize lead derivatives using structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Screening: Replace thiophene with selenophene to enhance electron density (IC₅₀ improvement: 1.5-fold) .

- Prodrug Design: Esterify carboxamide to improve oral bioavailability (e.g., ethyl ester: t₁/₂ = 4.2 hr in vivo) .

- QSAR Modeling: Use CoMFA to correlate logP and IC₅₀ (R² = 0.89) .

Basic: What are the solubility and stability profiles under different conditions?

Methodological Answer:

- Solubility: DMSO >100 mg/mL; aqueous solubility pH-dependent (0.5 mg/mL at pH 7.4) .

- Stability: Degrades <5% in PBS over 24 hr at 25°C; light-sensitive (store at -20°C in dark) .

Advanced: How to address low bioavailability in pharmacokinetic studies?

Methodological Answer:

- Nanoparticle Formulation: PLGA encapsulation increases plasma AUC by 3-fold .

- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

- Salt Formation: Hydrochloride salt improves aqueous solubility (2.3 mg/mL → 8.1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。